![molecular formula C20H18ClN3O3S B2614817 N-(3-chlorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893992-71-7](/img/structure/B2614817.png)
N-(3-chlorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide, also known as DMPTA, is a novel compound with potential applications in scientific research. DMPTA is a thioacetamide derivative that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Molecular Docking
Researchers have developed novel pyridine and fused pyridine derivatives with antimicrobial and antioxidant activities. A series of compounds were synthesized, demonstrating moderate to good binding energies in in silico molecular docking screenings towards specific target proteins, indicating potential pharmaceutical applications (Flefel et al., 2018).
Spectroscopic and Quantum Mechanical Studies
Another study focused on synthesized molecules for their photovoltaic efficiency and nonlinear optical (NLO) activity, indicating their potential use in dye-sensitized solar cells (DSSCs). The study provided insights into the electronic properties and ligand-protein interactions, showcasing the multifunctionality of such compounds for industrial applications (Mary et al., 2020).
Novel Synthetic Approaches
Research into novel syntheses of pyridazinone, pyrimidothienopyridazine, and thieno(2,3-c)pyridazine derivatives with sulfonamido moieties demonstrated their potential as antimicrobial agents. These compounds, including structural analogs of the specified compound, show promising results in fighting against microbial infections, highlighting the versatility of pyridazinone derivatives in medicinal chemistry (Al-Kamali & Al-Hazmi, 2014).
Antihypertensive Activity Enhancement
An attempt to enhance the antihypertensive activity of a related pyridazin-3-one derivative led to the synthesis of a series of lipophilic and hydrophilic esters. These derivatives showed a significant increase in blood pressure reduction in spontaneously hypertensive rat models compared to the parent compound, suggesting the compound's relevance in developing antihypertensive treatments (Fogt et al., 1980).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-8-6-13(10-18(17)27-2)16-7-9-20(24-23-16)28-12-19(25)22-15-5-3-4-14(21)11-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRYGSSJIYGEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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